

Unveiling the Kinase Selectivity Profile of CFI-400437: A Comparative Analysis

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Compound of Interest

Compound Name: (1E)-CFI-400437 dihydrochloride

Cat. No.: B13396775

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CFI-400437 is a potent and selective inhibitor of Polo-like kinase 4 (PLK4), a critical regulator of centriole duplication and cell cycle progression. Its high affinity for PLK4 has positioned it as a valuable tool for cancer research and a potential therapeutic agent. However, a comprehensive understanding of its cross-reactivity with other kinases is paramount for elucidating its mechanism of action and predicting potential off-target effects. This guide provides a comparative analysis of CFI-400437's inhibitory activity against its primary target and other kinases, supported by available experimental data.

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of CFI-400437 has been evaluated against a panel of kinases, revealing a high degree of selectivity for PLK4. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of CFI-400437 against various kinases, providing a direct comparison of its potency.

| Kinase Target | CFI-400437 IC50 (nM) | Reference |
|---------------|-------------------------------|---|
| PLK4 | 0.6 - 1.55 | [1] [2] |
| Aurora A | 370 | [2] |
| Aurora B | 210 (<15 nM in another study) | [1] [2] |
| Aurora C | <15 | [1] [2] |
| KDR (VEGFR2) | 480 | [2] |
| FLT-3 | 180 | [2] |

Table 1: Inhibitory Activity of CFI-400437 against a Selection of Kinases.

In comparative studies with other known PLK4 inhibitors, CFI-400437 has demonstrated superior potency for its primary target.

| Compound | PLK4 IC50 (nM) | Aurora A IC50 (nM) | Aurora B IC50 (nM) |
|------------|----------------|--------------------|--------------------|
| CFI-400437 | 1.55 | - | <15 |
| Centrinone | 2.71 | - | - |
| CFI-400945 | 4.85 | 188 | 70.7 |
| KW-2449 | 52.6 | - | - |
| Alisertib | 62.7 | - | - |

Table 2: Comparative IC50 Values of PLK4 Inhibitors.[\[1\]](#)

It is important to note that while CFI-400437 is highly selective for PLK4, it does exhibit inhibitory activity against Aurora kinases, particularly Aurora B and C, at nanomolar concentrations.[\[1\]](#)[\[2\]](#) This off-target activity should be considered when interpreting experimental results.

Experimental Methodologies

The determination of kinase inhibition is typically performed using in vitro biochemical assays. A representative method for assessing the inhibitory potential of compounds like CFI-400437 against PLK4 is the LanthaScreen™ Eu Kinase Binding Assay.

LanthaScreen™ Eu Kinase Binding Assay for PLK4

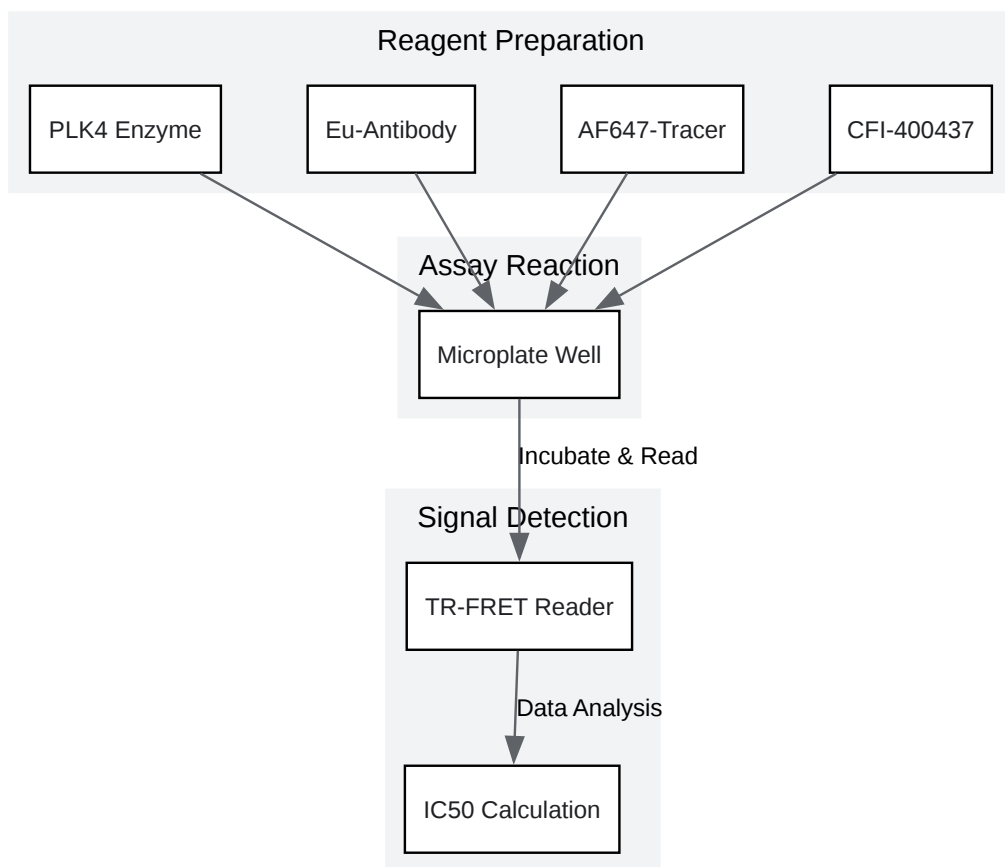
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay.

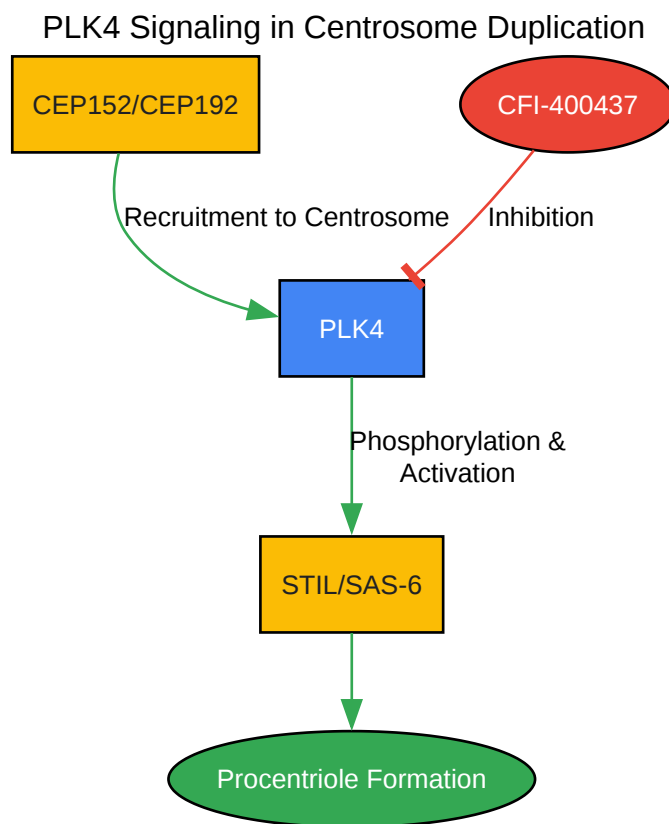
Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site by a test compound. A europium-labeled anti-tag antibody binds to the kinase, and when the Alexa Fluor™ 647-labeled tracer is also bound, FRET occurs between the europium donor and the Alexa Fluor™ acceptor. An inhibitor competing with the tracer for the ATP binding site will disrupt FRET, leading to a decrease in the emission signal.

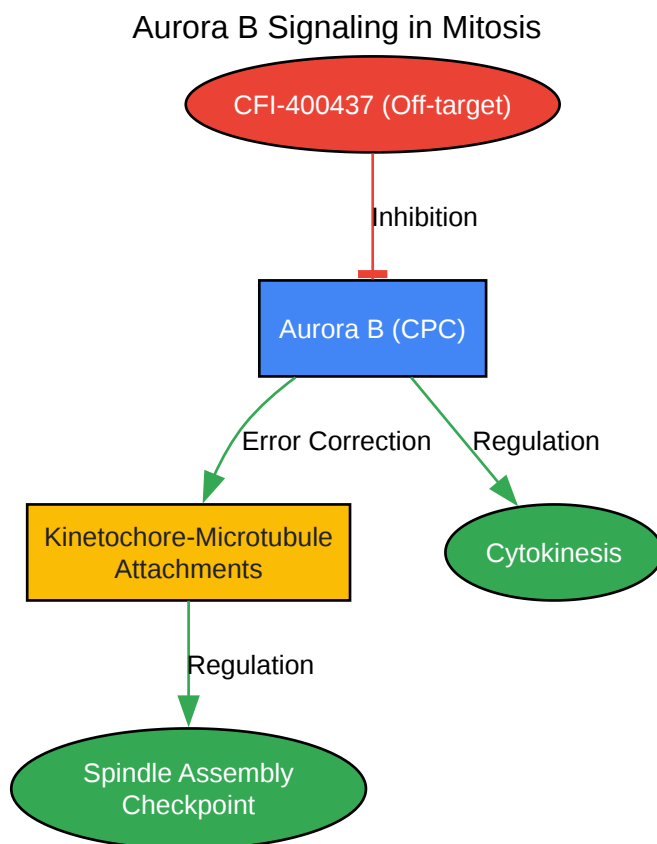
Brief Protocol:

- **Reagent Preparation:** Prepare solutions of the PLK4 enzyme, a europium-labeled anti-tag antibody, an Alexa Fluor™ 647-labeled kinase tracer, and the test compound (CFI-400437) at desired concentrations in kinase buffer.
- **Assay Plate Setup:** Add the test compound, the kinase/antibody mixture, and the tracer solution to the wells of a microplate.
- **Incubation:** Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
- **Signal Detection:** Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
- **Data Analysis:** Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50 value.

LanthaScreen™ Eu Kinase Binding Assay Workflow







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References

- 1. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. [medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]

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